molecular formula C9H9BrF3NO B12074028 2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine

Cat. No.: B12074028
M. Wt: 284.07 g/mol
InChI Key: BJGQPLLHPIGEKH-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine is an organic compound that features a bromine atom, a trifluoromethyl group, and an ethylamine moiety attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine typically involves the reaction of 2-bromo-4-trifluoromethylphenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually argon, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethylamine moiety can be oxidized to form corresponding imines or amides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-(2-azido-4-trifluoromethyl-phenoxy)-ethylamine.

    Oxidation: Formation of 2-(2-bromo-4-trifluoromethyl-phenoxy)-acetamide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity to target molecules. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-trifluoromethylphenol
  • 2-Bromo-1-fluoro-4-trifluoromethylbenzene
  • (2-Bromo-4-trifluoromethyl-phenoxy)trimethylsilane

Uniqueness

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenoxy]ethanamine

InChI

InChI=1S/C9H9BrF3NO/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2

InChI Key

BJGQPLLHPIGEKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)OCCN

Origin of Product

United States

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